molecular formula C14H18N2O2 B5290884 2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol

2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol

Cat. No.: B5290884
M. Wt: 246.30 g/mol
InChI Key: ZZPOKRSXVLTFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological and psychiatric disorders.

Mechanism of Action

2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol selectively binds to the allosteric site of mGlu7 receptors, inhibiting their activity and reducing the release of glutamate. This results in a decrease in excitatory neurotransmission, which is thought to underlie its anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to modulate the activity of GABAergic interneurons in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in glutamate release, an increase in GABAergic neurotransmission, and a decrease in the activity of dopaminergic neurons in the mesolimbic pathway. Additionally, this compound has been shown to reduce anxiety-like behavior and enhance the efficacy of antidepressant drugs in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is its selectivity for mGlu7 receptors, which allows for more precise targeting of this receptor subtype compared to other mGlu receptor antagonists. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other mGlu receptor antagonists, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol. One area of interest is its potential as a treatment for addiction and other disorders associated with dopaminergic dysfunction. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound in different therapeutic contexts. Finally, the development of more potent and selective mGlu7 receptor antagonists may help to further elucidate the role of this receptor subtype in various neurological and psychiatric disorders.

Synthesis Methods

2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is synthesized through a multi-step process involving the reaction of 2-(2-methoxy-4-methylphenyl)acetonitrile with imidazole, followed by reduction with sodium borohydride, and finally, protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The yield of this process is approximately 20%, and the purity of the final product is confirmed through high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. In preclinical studies, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, this compound has been shown to enhance the efficacy of antidepressant drugs in animal models, indicating its potential as an adjunctive therapy for depression. This compound has also been shown to reduce the activity of dopaminergic neurons in the mesolimbic pathway, suggesting its potential as a treatment for addiction and other disorders associated with dopaminergic dysfunction.

Properties

IUPAC Name

2-[2-(2-methoxy-4-methylphenyl)imidazol-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-4-5-12(13(8-10)18-3)14-15-6-7-16(14)11(2)9-17/h4-8,11,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPOKRSXVLTFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CN2C(C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.